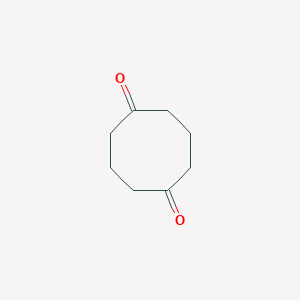

1,5-Cyclooctanedione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134499. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclooctane-1,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-7-3-1-4-8(10)6-2-5-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNIJGYLFFVBUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCCC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60933502 | |

| Record name | Cyclooctane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-74-3 | |

| Record name | 1,5-Cyclooctanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001489743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Cyclooctanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclooctane-1,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Cyclooctanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,5-Cyclooctanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UP2M7JM3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of 1,5-Cyclooctanedione

Abstract

This technical guide provides a comprehensive overview of 1,5-cyclooctanedione, a versatile C8 cyclic dione. The document delves into its synthesis, focusing on a robust and scalable two-step pathway from the readily available 1,5-cyclooctadiene. Key physical and chemical properties are systematically presented, supported by spectral data for unambiguous identification. Furthermore, this guide explores the synthetic utility of this compound as a precursor to complex bicyclic systems, particularly the bicyclo[3.3.1]nonane framework, and discusses the relevance of these scaffolds in the context of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in organic synthesis and pharmaceutical development, offering both foundational knowledge and practical insights into the application of this important chemical entity.

Introduction: The Significance of this compound

This compound, a symmetrical cyclic diketone, represents a pivotal building block in modern organic synthesis. Its constrained eight-membered ring and the strategic placement of its two carbonyl groups at the 1 and 5 positions render it a highly valuable precursor for the construction of intricate molecular architectures. The conformational flexibility of the cyclooctane ring, coupled with the reactivity of the ketone functionalities, allows for a diverse range of chemical transformations.

This guide will illuminate the primary synthetic routes to this compound, detail its characteristic properties, and explore its significant applications, particularly in the synthesis of bicyclic compounds. The exploration of these applications will extend to the realm of drug discovery, where the rigid bicyclo[3.3.1]nonane scaffold, readily accessible from this compound, serves as a key structural motif in various pharmacologically active molecules.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound commences with the commercially available and relatively inexpensive 1,5-cyclooctadiene. The overall transformation involves a two-step sequence: a hydroboration-oxidation to form the corresponding diol, followed by oxidation of the diol to the target diketone.

Authored by a Senior Application Scientist

An In-depth Technical Guide to the Chemical Structure of 1,5-Cyclooctanedione

Abstract

This compound (C₈H₁₂O₂) is a pivotal intermediate in organic synthesis, valued for its unique structural framework and the reactivity of its ketone functionalities. This guide provides a comprehensive technical overview of its chemical structure, conformational analysis, synthesis, spectroscopic signature, and reactivity. We delve into the causality behind its stable conformation, provide validated experimental protocols for its synthesis and characterization, and explore its utility in modern chemical applications, particularly in the synthesis of complex molecules for materials science and drug development.

Molecular Structure and Conformational Analysis

The foundational structure of this compound is an eight-membered carbocyclic ring featuring two ketone groups at positions 1 and 5. The inherent flexibility of the cyclooctane ring system allows for several possible conformations. However, extensive physical and computational studies have been conducted to determine the most thermodynamically stable arrangement.

The Predominant Boat-Chair Conformation

Single-crystal X-ray diffraction analysis has unequivocally established that in the solid state, this compound adopts a boat-chair (BC) conformation. This conformation minimizes torsional strain and transannular interactions (non-bonded interactions between atoms across the ring), which are significant destabilizing factors in medium-sized rings. Force-field calculations are in strong agreement with the experimental data, confirming the boat-chair as the global minimum energy conformation.

The causality for this preference lies in the positioning of the carbonyl groups. In the boat-chair conformation, the dipoles of the two C=O groups are oriented in a way that minimizes electrostatic repulsion, and steric hindrance between the methylene protons is reduced compared to other potential conformers like the crown or boat-boat forms.

Caption: Boat-chair conformation of this compound.

Synthesis of this compound

The synthesis of this compound is most commonly achieved from cis,cis-1,5-cyclooctadiene (COD), a readily available and inexpensive starting material derived from the dimerization of butadiene.[1][2][3] A robust and scalable three-step synthesis has been reported, which is a significant improvement over older, more cumbersome methods.[1]

The strategic choice of COD as a precursor is logical due to the pre-formed eight-membered ring and the positioning of the double bonds at the 1 and 5 positions, which serve as synthetic handles for the introduction of the ketone functionalities.

Caption: Three-step synthesis of this compound from COD.

Experimental Protocol: Synthesis from cis,cis-1,5-Cyclooctadiene

This protocol is adapted from a validated procedure in Organic Syntheses.[1] The self-validating nature of this protocol lies in the clear characterization of intermediates and the final product, ensuring purity and identity at each stage.

Step 1: Synthesis of 2,6-Diacetoxybicyclo[3.3.0]octane

-

To a stirred mixture of iodosobenzene diacetate (100 g, 0.31 mol) in 300 mL of glacial acetic acid, add cis,cis-1,5-cyclooctadiene (25 g, 0.23 mol).

-

Heat the mixture to reflux for 16 hours. The solution will change color from colorless to brown-orange.

-

Cool the reaction mixture and remove the acetic acid under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diacetate mixture.

Step 2: Synthesis of Bicyclo[3.3.0]octane-2,6-diol

-

Add the crude diacetate from the previous step dropwise to an ice-cooled 10% aqueous solution of sodium hydroxide (100 mL).

-

Allow the solution to slowly warm to room temperature over 1 hour and continue stirring for 15 hours.

-

Extract the reaction mixture continuously with diethyl ether for 3 days.

-

Dry the ether extract over anhydrous magnesium sulfate, filter, and concentrate to yield the crude diol.

Step 3: Synthesis of this compound

-

Dissolve the crude diol in 125 mL of acetone and cool the solution in an ice bath.

-

Add Jones reagent (prepared from CrO₃ and H₂SO₄) dropwise to the stirred solution until the orange color persists.

-

Continue stirring for 15 hours at room temperature.

-

Remove the acetone on a rotary evaporator and add 125 mL of water.

-

Extract the aqueous mixture continuously with diethyl ether for 3 days.

-

Remove the ether by rotary evaporation to yield a yellow oil.

-

Distill the oil under reduced pressure (e.g., 74–79°C at 0.06 mm) to yield pure this compound as a white crystalline solid.

Spectroscopic Characterization

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. The molecule's symmetry and the presence of specific functional groups give rise to a characteristic spectral signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[4][5]

-

¹H NMR: Due to the molecule's symmetry in the boat-chair conformation, the proton spectrum is relatively simple. One would expect to see a complex multiplet corresponding to the 12 methylene (CH₂) protons. The exact chemical shifts and coupling patterns are influenced by the specific conformation and solvent. Typically, these protons would resonate in the δ 2.0-3.0 ppm range.

-

¹³C NMR: The carbon spectrum is expected to show three distinct signals:

-

A signal for the two equivalent carbonyl carbons (C=O) in the downfield region, typically around δ 210-220 ppm.

-

Signals for the six equivalent methylene carbons (CH₂) in the upfield region, likely between δ 30-50 ppm. The carbons alpha to the carbonyls would be further downfield than the beta and gamma carbons.

-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~2.5 | Multiplet | -CH₂- |

| ¹³C | ~215 | Singlet | C=O |

| ¹³C | ~40-45 | Triplet | α-CH₂ |

| ¹³C | ~25-30 | Triplet | β, γ-CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of the ketone functional groups. The most prominent feature in the IR spectrum of this compound is a strong, sharp absorption band corresponding to the C=O stretching vibration. For a medium-ring ketone, this peak is typically observed in the range of 1700-1710 cm⁻¹. The absence of significant O-H stretching bands (around 3200-3600 cm⁻¹) confirms the purity of the diketone form.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[6]

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at an m/z value corresponding to the molecular weight of this compound (140.18 g/mol ).[7]

-

Fragmentation: Common fragmentation pathways for cyclic ketones involve alpha-cleavage and McLafferty rearrangements, leading to characteristic fragment ions.

Keto-Enol Tautomerism

Like other dicarbonyl compounds, this compound can theoretically exist in equilibrium with its enol tautomer.[8][9] However, unlike β-dicarbonyl compounds (e.g., 1,3-diketones) where the enol form is stabilized by conjugation and intramolecular hydrogen bonding, the 1,5-relationship of the carbonyls in cyclooctanedione precludes such stabilization.[8][10]

Consequently, the keto-enol equilibrium for this compound overwhelmingly favors the diketo form under standard conditions.[9] The interconversion can be catalyzed by either acid or base, proceeding through an enolate or a protonated carbonyl intermediate, respectively.[11]

Caption: Keto-enol tautomerism pathway for this compound.

Reactivity and Applications in Drug Development

The chemical utility of this compound stems from the reactivity of its two ketone groups. These can undergo a wide range of transformations, including:

-

Nucleophilic addition: Reactions with Grignard reagents, organolithiums, or hydride donors.

-

Reductive amination: Formation of cyclic diamines.

-

Wittig reaction: Conversion of one or both carbonyls to alkenes.

-

Baeyer-Villiger oxidation: Formation of lactones.

A particularly relevant application for drug development and chemical biology is its use as a precursor to difluorinated cyclooctyne (DIFO) reagents. These strained alkynes are used in copper-free click chemistry (SPAAC), a bioorthogonal ligation method for labeling and imaging biomolecules in living systems.[12] The synthesis of the 1,3-cyclooctanedione precursor for DIFO highlights the importance of cyclooctanedione isomers in accessing these advanced reagents.[12] Furthermore, derivatives of 1,5-cyclooctadiene, the precursor to the dione, are used to create linkers for bioconjugation.[13]

Crystallographic Data

The solid-state structure provides the most precise geometric information. The crystal structure of this compound has been solved, providing definitive proof of its conformation.[14]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ | |

| a | 13.195(6) Å | |

| b | 11.425(5) Å | |

| c | 5.258(3) Å | |

| Z (Molecules/cell) | 4 | |

| Conformation | Boat-Chair |

Conclusion

This compound is a molecule of significant interest due to its well-defined three-dimensional structure, accessible synthesis, and versatile reactivity. Its stable boat-chair conformation minimizes intramolecular strain, a key feature for a medium-sized ring system. Validated synthetic and spectroscopic protocols allow for its reliable preparation and characterization. Its role as a building block in the synthesis of more complex structures, including reagents for bioorthogonal chemistry, underscores its continued importance for researchers, scientists, and professionals in drug development and materials science.

References

- Moriarty, R. M., Duncan, M. P., Vaid, R. K., & Prakash, O. (n.d.). INTRAMOLECULAR CYCLIZATION OF cis,cis-1,5-CYCLOOCTADIENE USING HYPERVALENT IODINE: BICYCLO[3.3.0]OCTANE-2,6-DIONE. Organic Syntheses.

- (n.d.). X-Ray crystal structure analyses and conformational studies of cis-cyclo-octane-1,5-diol and cyclo-octane-1,5-dione. Journal of the Chemical Society, Perkin Transactions 2.

- (n.d.). An In-Depth Technical Guide on the Keto-Enol Tautomerism of 1,3-Cyclopentanedione. Benchchem.

- (n.d.). A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry. NIH.

- (n.d.). This compound. PubChem.

- (n.d.). 1,5-Cyclooctadiene - C8-Monomers by Evonik. Evonik Industries.

- (2022). Keto-Enol Tautomerism : Key Points. Master Organic Chemistry.

- (2023). Keto-Enol Tautomerism. Chemistry LibreTexts.

- (n.d.). 1,5-Cyclooctadiene. Wikipedia.

- (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube.

- (n.d.). Design, Synthesis, Conjugation, and Reactivity of Novel trans,trans-1,5-Cyclooctadiene-Derived Bioorthogonal Linkers.

- (n.d.).

- (n.d.). X-Ray Crystallography of Chemical Compounds. PMC - NIH.

- (n.d.). Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach. PMC - PubMed Central.

- (n.d.). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 1,5-Cyclooctadiene - C8-Monomers by Evonik - Building blocks for your synthesis - Evonik Industries [c8-rings.evonik.com]

- 3. 1,5-Cyclooctadiene - Wikipedia [en.wikipedia.org]

- 4. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of metabolites from complex mixtures by 3D correlation of 1H NMR, MS and LC data using the SCORE-metabolite-ID approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C8H12O2 | CID 281640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. A Mild, Large-Scale Synthesis of 1,3-Cyclooctanedione: Expanding Access to Difluorinated Cyclooctyne for Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1,5-Cyclooctanedione

Introduction: The Strategic Value of a C8 Scaffold

In the landscape of synthetic chemistry and drug development, the cyclooctane ring presents a unique and valuable scaffold. Its inherent conformational flexibility, existing predominantly in a boat-chair conformation, allows for the precise spatial orientation of functional groups, a critical factor in designing molecules with specific biological targets. 1,5-Cyclooctanedione, a symmetrically functionalized derivative, serves as a pivotal building block, offering two reactive carbonyl sites for a diverse array of chemical transformations. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its characterization and application, tailored for researchers, scientists, and professionals in drug development.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent experimental work. This compound is registered under CAS Number 1489-74-3.[1] Its core identifiers and computed physicochemical properties are summarized below, providing the essential data points for reaction planning, safety assessment, and analytical method development.

| Identifier/Property | Value | Source(s) |

| CAS Number | 1489-74-3 | PubChem[1] |

| IUPAC Name | cyclooctane-1,5-dione | PubChem[1] |

| Molecular Formula | C₈H₁₂O₂ | PubChem[1] |

| Molecular Weight | 140.18 g/mol | PubChem[1] |

| InChIKey | HNIJGYLFFVBUNQ-UHFFFAOYSA-N | PubChem[1] |

| Canonical SMILES | C1CC(=O)CCCC(=O)C1 | PubChem[1] |

| Boiling Point | 260.7 °C at 760 mmHg (Predicted) | ChemNet |

| Flash Point | 96.3 °C (Predicted) | ChemNet |

| Density | 1.038 g/cm³ (Predicted) | ChemNet |

Section 2: Synthesis and Mechanistic Rationale

The most direct and elegant synthetic route to this compound is the ozonolysis of a bicyclic alkene precursor. This strategy is predicated on the selective oxidative cleavage of a carbon-carbon double bond to install the two required ketone functionalities in a single, ring-opening step.

The Ozonolysis Pathway

The logical precursor for this transformation is bicyclo[4.2.0]oct-1(6)-ene (CAS 10563-11-8).[2][3] The ozonolysis reaction proceeds via a well-established mechanism involving a 1,3-dipolar cycloaddition of ozone across the double bond.

Causality of Method Selection: Ozonolysis is the preferred method due to its high efficiency and predictability. The reaction specifically targets the double bond, leaving the saturated carbon framework intact. The subsequent reductive workup is crucial; it ensures the cleavage of the intermediate ozonide directly to the desired ketone products without over-oxidation to carboxylic acids, which would occur under oxidative workup conditions. This control is paramount for achieving a high yield of the target dione.

Caption: Synthetic workflow for this compound via ozonolysis.

Section 3: Spectroscopic Characterization - A Self-Validating System

The confirmation of the this compound structure is unequivocally achieved through a combination of spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system, ensuring the identity and purity of the synthesized material.

| Technique | Expected Signature Features | Rationale |

| ¹H NMR | A complex multiplet around δ 2.4-2.8 ppm. | Protons alpha to the carbonyl groups (C2, C4, C6, C8) are deshielded and appear downfield. The remaining methylene protons (C3, C7) would appear as a multiplet at a slightly higher field. The symmetry of the molecule simplifies the spectrum, but conformational flux can lead to broad signals. |

| ¹³C NMR | A signal at δ > 200 ppm. Signals in the range of δ 30-50 ppm. | The carbonyl carbon (C=O) signal is characteristically found at very low field (>200 ppm). The methylene carbons alpha to the carbonyls (C2, C4, C6, C8) will be downfield compared to the other methylene carbons (C3, C7) due to the electron-withdrawing effect of the oxygen. |

| IR Spectroscopy | A strong, sharp absorption band around 1700-1720 cm⁻¹. | This absorption is highly characteristic of the C=O stretching vibration in a saturated cyclic ketone.[4] Its presence is a primary indicator of the successful formation of the dione functionality. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 140. | Confirms the molecular weight and, by extension, the molecular formula (C₈H₁₂O₂).[1] High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition. |

Note: Actual chemical shifts can vary based on solvent and instrument parameters. The data presented are typical expected values.[4][5]

Section 4: Applications in Medicinal Chemistry and Drug Development

While not an active pharmaceutical ingredient (API) itself, this compound is a valuable synthetic intermediate.[6][7][] Its bifunctional nature allows it to serve as a scaffold for building more complex molecular architectures, a crucial aspect of drug discovery.

Role as a Synthetic Intermediate: The strategic placement of the two ketone groups at the 1 and 5 positions allows for a variety of synthetic manipulations:

-

Ring Contractions/Expansions: The dione can undergo reactions like the Favorskii rearrangement to yield functionalized cycloheptane derivatives.

-

Heterocycle Formation: Condensation reactions with reagents like hydrazines or hydroxylamines can be used to construct bicyclic heterocyclic systems, which are common motifs in many drug molecules.

-

Scaffold for Bioorthogonal Chemistry: The cyclooctane core is a precursor to strained cyclooctyne derivatives used in copper-free click chemistry (SPAAC), a powerful tool for bioconjugation in drug delivery and diagnostic applications. While the synthesis of 1,3-cyclooctanedione is more directly cited for this purpose, the 1,5-isomer provides an alternative substitution pattern for creating novel cyclooctyne reagents.

The utility of such intermediates is often documented in the patent literature, which protects novel synthetic routes to complex APIs.[9][10] A thorough search of patents citing CAS 1489-74-3 is a recommended strategy for researchers looking to explore its application in novel drug development programs.

Section 5: Safety and Handling

Scientific integrity demands a rigorous approach to safety. According to the Globally Harmonized System (GHS) classifications aggregated by the European Chemicals Agency (ECHA), this compound presents specific hazards.[1]

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

Protocol for Safe Handling:

-

Engineering Controls: Handle only in a well-ventilated fume hood to avoid inhalation of any dust or aerosols.

-

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves (e.g., nitrile) at all times.

-

Wear safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a splash hazard.

-

Use a lab coat to protect from skin contact.

-

-

Handling Procedures: Avoid contact with skin and eyes. Avoid the formation of dust. Keep away from incompatible materials such as strong oxidizing agents.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

First Aid: In case of eye contact, immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention. In case of skin contact, wash off with soap and plenty of water. If skin irritation or rash occurs, seek medical advice.

Section 6: Detailed Experimental Protocol

The following protocol details the synthesis of this compound from bicyclo[4.2.0]oct-1(6)-ene. This serves as a self-validating system when paired with the spectroscopic characterization methods described in Section 3.

Objective: To synthesize this compound via oxidative cleavage.

Materials:

-

Bicyclo[4.2.0]oct-1(6)-ene

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Ozone (O₃) from an ozone generator

-

Zinc dust (Zn)

-

Acetic Acid (AcOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for reactions at low temperature, extraction, and filtration.

Caption: Step-by-step experimental workflow for the synthesis of 1,5-COD.

Step-by-Step Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a gas outlet tube (connected to a mineral oil bubbler), dissolve bicyclo[4.2.0]oct-1(6)-ene (1.0 eq) in a 1:1 mixture of anhydrous DCM and MeOH.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Begin bubbling ozone gas through the stirred solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.

-

Quenching: Once the reaction is complete, stop the ozone flow and purge the system with nitrogen or oxygen gas for 10-15 minutes to remove all residual ozone. Causality: This step is critical for safety, as ozonides can be explosive.

-

Reductive Workup: While stirring, carefully add zinc dust (1.5-2.0 eq) followed by the slow addition of acetic acid (2.0 eq).

-

Warming: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Stir for at least 1 hour or until the reaction is complete (monitor by TLC).

-

Workup: Filter the reaction mixture through a pad of celite to remove the zinc salts, washing the pad with DCM. Transfer the filtrate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by vacuum distillation.

-

Characterization: Obtain ¹H NMR, ¹³C NMR, IR, and MS spectra of the purified product and compare them to the expected data (Section 3) to confirm its identity and purity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 281640, this compound. Available: [Link]

-

Filo (2025). Ozonolysis of bicyclo[4.2.0]oct-1(6)-ene. Available: [Link]

-

Filo (2025). Problems 33 AcO Image of a chemical structure with reaction conditions. Available: [Link]

-

The Royal Society of Chemistry (2014). Supporting Information for Chemical Communications. Available: [Link]

-

SpectraBase (2025). This compound Spectrum. Available: [Link]

-

NIST (2021). Bicyclo[4.2.0]oct-1(6)-ene in NIST Chemistry WebBook. Available: [Link]

-

NIST (2021). 1,5-Cyclooctadiene in NIST Chemistry WebBook. Available: [Link]

-

PubChem (2025). Bicyclo(4.2.0)oct-1(6)-ene Compound Summary. Available: [Link]

-

University of Wisconsin-Madison, Department of Chemistry (2021). NMR Spectroscopy: 13C NMR Chemical Shifts. Available: [Link]

-

Michigan State University, Department of Chemistry. Table of Characteristic IR Absorptions. Available: [Link]

-

Mlunias (2024). Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development. Available: [Link]

-

Barker Brettell LLP (2020). New drug development built on solid foundations: how patent law actively encourages incorporating existing products. Available: [Link]

-

I-MAK (2022). Patent Search Methodology. Available: [Link]

Sources

- 1. This compound | C8H12O2 | CID 281640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bicyclo[4.2.0]oct-1(6)-ene [webbook.nist.gov]

- 3. Bicyclo(4.2.0)oct-1(6)-ene | C8H12 | CID 139189 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]

- 7. mlunias.com [mlunias.com]

- 9. i-mak.org [i-mak.org]

- 10. New drug development built on solid foundations: how patent law actively encourages incorporating existing products - Barker Brettell [barkerbrettell.co.uk]

Foreword: Understanding 1,5-Cyclooctanedione as a Strategic Synthetic Intermediate

An In-depth Technical Guide to the Physical and Chemical Properties of 1,5-Cyclooctanedione

To the practicing researcher in organic synthesis and medicinal chemistry, cyclic scaffolds are foundational tools. They impose conformational constraints on appended functional groups, enabling the precise spatial orientations required for molecular recognition at biological targets. Among these, medium-sized rings (8-11 members) offer a unique blend of flexibility and structural pre-organization that is distinct from smaller, more rigid rings or larger, more amorphous macrocycles. However, their synthesis and conformational behavior are governed by a complex interplay of angle strain, torsional strain, and, most critically, transannular interactions—non-bonded interactions across the ring.

This guide provides a deep dive into this compound, a symmetrical C8-ketone that serves as a versatile and powerful building block. Its symmetrically placed carbonyl groups not only offer dual points for chemical elaboration but also profoundly influence the conformational landscape of the cyclooctane ring. Understanding the nuanced properties of this dione is paramount for leveraging it effectively in the synthesis of complex polycyclic systems, natural product analogues, and novel pharmaceutical scaffolds. Herein, we move beyond a simple recitation of data, focusing instead on the causal relationships between structure, reactivity, and conformation, providing the field-proven insights necessary for rational synthetic design.

Molecular Structure and Conformational Dynamics

The structure of this compound (C₈H₁₂O₂) features an eight-membered carbocyclic ring with ketone functionalities at the 1 and 5 positions. Unlike the relatively planar and rigid cyclohexane ring, the cyclooctane core is significantly more flexible and can adopt several low-energy conformations to alleviate steric and torsional strain. The introduction of two sp²-hybridized carbonyl carbons further complicates this landscape.

The dominant conformations of cyclooctane derivatives are typically variations of the boat-chair (BC) and crown families. For this compound, the molecule preferentially adopts a conformation that minimizes both the repulsion between the carbonyl dipoles and the transannular steric strain between opposing methylene protons. Computational studies and experimental data from related structures suggest that a twisted boat-chair conformation is likely the most stable, as it offers a favorable arrangement that keeps the carbonyl groups and cross-ring protons relatively distant.

The dynamic relationship between these conformers is critical. The energy barriers to interconversion are relatively low, meaning the molecule exists as a dynamic equilibrium of several conformations in solution. This conformational flexibility can be a strategic asset, allowing the molecule to adapt its shape upon binding to a reagent or catalyst, but it also presents a challenge for stereoselective synthesis, where "locking" a specific conformation is often desired.

Caption: Key low-energy conformations of the this compound ring.

Physical and Spectroscopic Properties

The reliable characterization of a synthetic intermediate is the bedrock of reproducible science. The physical and spectroscopic data for this compound are summarized below. These values serve as critical benchmarks for confirming the identity and purity of the material after synthesis or purification.

Physical Properties

The physical state and solubility parameters are essential for planning reactions, extractions, and purifications.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂O₂ | [PubChem][1] |

| Molecular Weight | 140.18 g/mol | [PubChem][1] |

| Appearance | White crystalline solid | - |

| Melting Point | 67 °C (340 K) | [NIST][2] |

| Boiling Point | 260.7 °C at 760 mmHg | [ChemNet][3] |

| Density | 1.038 g/cm³ | [ChemNet][3] |

| Refractive Index | 1.462 | [ChemNet][3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate; sparingly soluble in cold alkanes. | - |

Spectroscopic Data

Spectroscopic analysis provides an unambiguous fingerprint of the molecular structure. The expected data are as follows:

| Technique | Wavenumber / Chemical Shift | Description of Signal |

| FT-IR (KBr Pellet) | ~2950-2850 cm⁻¹ | C-H (sp³) stretching vibrations of the methylene groups. |

| ~1710 cm⁻¹ | Strong, sharp C=O stretch , characteristic of a saturated cyclic ketone.[4][5] | |

| ¹H NMR (CDCl₃, 400 MHz) | ~2.5 - 2.7 ppm | Multiplet, corresponding to the 8 protons on the carbons α to the carbonyl groups (C2, C4, C6, C8). These protons are deshielded by the adjacent electron-withdrawing ketone. |

| ~1.8 - 2.0 ppm | Multiplet, corresponding to the 4 protons on the carbons β to the carbonyl groups (C3, C7). | |

| ¹³C NMR (CDCl₃, 100 MHz) | ~212 ppm | Carbonyl Carbon (C=O) . The significant downfield shift is characteristic of a ketone. |

| ~40 ppm | Methylene carbons α to the carbonyls (C2, C4, C6, C8). | |

| ~25 ppm | Methylene carbons β to the carbonyls (C3, C7). | |

| Mass Spec. (EI) | m/z = 140 | Molecular Ion (M⁺). |

| m/z = 112, 84, 56 | Common fragmentation patterns involving loss of CO and subsequent cleavages. |

Synthesis of this compound

Access to high-purity this compound is crucial. While several routes exist, a reliable and scalable approach proceeds from the commercially available cis,cis-1,5-cyclooctadiene. This two-step sequence involves a hydroboration-oxidation to form the corresponding diol, followed by a standard oxidation to yield the target dione.[6] This method avoids the often-unpredictable side reactions associated with ozonolysis of bicyclic precursors.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Hydroboration-Oxidation

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of cis-1,5-Cyclooctanediol

-

System Setup: A flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with cis,cis-1,5-cyclooctadiene (10.8 g, 100 mmol). Anhydrous tetrahydrofuran (THF, 100 mL) is added, and the solution is cooled to 0 °C in an ice bath.

-

Hydroboration: A 1.0 M solution of borane-THF complex (BH₃•THF) in THF (110 mL, 110 mmol) is added dropwise to the stirred solution over 1 hour, maintaining the temperature at 0 °C.

-

Reaction Completion: After the addition is complete, the mixture is allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress can be monitored by TLC.

-

Oxidation: The flask is cooled again to 0 °C. Water (20 mL) is added cautiously, followed by the slow, dropwise addition of 3 M aqueous sodium hydroxide (40 mL).

-

Peroxide Addition: 30% aqueous hydrogen peroxide (40 mL) is then added dropwise, ensuring the internal temperature does not exceed 30 °C. Caution: This addition is exothermic.

-

Workup: The mixture is heated to 50 °C for 1 hour, then cooled to room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude cis-1,5-cyclooctanediol as a white solid, which can be purified by recrystallization from ethyl acetate/hexanes.

Step 2: Oxidation to this compound

-

System Setup: A 500 mL round-bottom flask is charged with pyridinium chlorochromate (PCC, 43.0 g, 200 mmol) and silica gel (40 g) in anhydrous dichloromethane (DCM, 200 mL).

-

Substrate Addition: A solution of cis-1,5-cyclooctanediol (14.4 g, 100 mmol) in DCM (50 mL) is added to the stirred PCC suspension in one portion.

-

Reaction: The mixture is stirred vigorously at room temperature for 3 hours. The reaction turns into a dark, thick slurry.

-

Filtration and Purification: The reaction mixture is filtered through a short plug of silica gel, eluting with additional DCM. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., 20-40% ethyl acetate in hexanes) to afford this compound as a white crystalline solid.

Chemical Reactivity: The Power of Transannular Interactions

The reactivity of this compound is dominated by two features: standard ketone chemistry and unique transannular reactions dictated by the 1,5-relationship of the carbonyls.

Carbonyl Group Reactivity

The ketone groups undergo typical reactions such as:

-

Reduction: Selective reduction of one or both ketones to the corresponding alcohols can be achieved using reagents like sodium borohydride (NaBH₄).

-

Enolization and Alkylation: The α-protons are acidic and can be removed by a suitable base (e.g., LDA) to form enolates, which can be trapped with various electrophiles.

-

Wittig Reaction: Conversion of one or both carbonyls to alkenes provides a route to functionalized cyclooctene derivatives.

Transannular Reactions: A Key Strategic Consideration

The most synthetically interesting aspect of this molecule is its propensity for transannular reactions, where the C1 and C5 positions interact through space. This proximity enables intramolecular reactions that would be impossible in acyclic or smaller ring systems.

A prime example is the transannular aldol reaction . Under basic or acidic conditions, an enolate formed at one α-position can attack the carbonyl carbon across the ring, forming a new carbon-carbon bond and creating a bicyclo[3.3.0]octane framework. This type of reaction is exceptionally powerful for rapidly building molecular complexity.[7]

Furthermore, condensation with bifunctional nucleophiles can lead to unique tricyclic structures. For instance, reaction with 1,2-diamines leads to a transannular cyclization, affording complex diazatricyclic alkanes in a single step.[1]

Caption: Conceptual workflow of a transannular aldol reaction.

Applications in Research and Drug Development

While this compound is not itself a therapeutic agent, it serves as a valuable molecular scaffold and synthetic intermediate. Its utility in drug development stems from its ability to generate rigidified, three-dimensional structures that can orient pharmacophoric elements in a defined space.

-

Access to Bicyclic Scaffolds: As demonstrated by the transannular aldol reaction, the dione is an excellent precursor to the bicyclo[3.3.0]octane core. This rigid framework is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and designed bioactive molecules.[7][8] By functionalizing the dione before or after cyclization, chemists can access a wide array of novel structures for screening.

-

Natural Product Synthesis: Many complex natural products feature eight-membered rings or polycyclic systems derived from them.[9] this compound provides a synthetically tractable entry point to this class of molecules, allowing for the systematic variation of substituents around a pre-formed core.

-

Conformationally Constrained Analogues: For drug development professionals, a common strategy to improve a lead compound's affinity and selectivity is through conformational constraint. Replacing a flexible alkyl chain in a drug molecule with a cyclic scaffold derived from this compound can lock the molecule into its bioactive conformation, enhancing its interaction with the target protein while potentially reducing off-target effects.

Safety and Handling

According to aggregated GHS data, this compound is classified as a substance that may cause an allergic skin reaction and causes serious eye damage.[1]

-

Handling: Standard laboratory precautions should be taken, including the use of safety glasses, gloves, and a lab coat. Work should be performed in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 281640, this compound. Available from: [Link]

-

Linstrom, P.J.; Mallard, W.G. (eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Gaithersburg, MD: National Institute of Standards and Technology. Available from: [Link]

-

Alvik, T., Borgen, G., & Dale, J. (1972). Conformational Studies of Normal, Medium, and Large Ring Diametric Cycloalkanediones and Their Ethylene Ketal Derivatives. Acta Chemica Scandinavica, 26, 1805-1816. Available from: [Link]

- Baum, J. S., & Horn, D. E. (1977). Thermolysis of the tricyclic 1,2-dioxetanes 3,4:3,4-dipropano-, 3,4-pentano-3,4-propano-, and 3,4-hexano-3,4-propano-1,2-dioxetane. The Journal of Organic Chemistry, 42(2), 223-227.

-

List, B. (2010). Catalytic, Asymmetric Transannular Aldolizations: Total Synthesis of (+)-Hirsutene. Journal of the American Chemical Society, 132(14), 4932-4933. Available from: [Link]

-

El-Mekabaty, A., & El-Gazar, H. (2014). Transannular cyclization reactions of cyclooctane-1,5-dione and 5-ethoxycarbonylmethylenecyclooctanone upon treatment with diamines. RSC Advances, 4(10), 4991-4998. Available from: [Link]

-

Stoltz, B. M. (2008). Cyclooctanoid Natural Products. Caltech. Available from: [Link]

-

University of Wisconsin. Table of Characteristic IR Absorptions. Available from: [Link]

-

Michigan State University. IR Absorption Table. Available from: [Link]

-

Pavan, M., & D'Souza, L. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. Available from: [Link]

-

Stepan, A. F., et al. (2017). 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants. Nature Communications, 8(1), 1-8. Available from: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. 1,5-Cyclooctadiene | C8H12 | CID 82916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2,5-disubstituted bicyclo[2.1.1]hexanes as rigidified cyclopentane variants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. stoltz2.caltech.edu [stoltz2.caltech.edu]

An In-depth Technical Guide to the Preliminary Reactivity of 1,5-Cyclooctanedione

Introduction: The Structural Significance of 1,5-Cyclooctanedione

This compound is a cyclic organic compound featuring an eight-membered carbon ring with two ketone functional groups at the 1 and 5 positions.[1] Its molecular formula is C₈H₁₂O₂.[1] This symmetrical dicarbonyl compound is more than a simple cyclic ketone; its medium-sized ring imparts unique conformational flexibility and reactivity. The spatial proximity of the two carbonyl groups across the ring allows for a range of transannular reactions, making it a valuable and versatile intermediate in the synthesis of complex bicyclic systems, particularly the bicyclo[3.3.0]octane framework, which is a core structure in many natural products. This guide provides a detailed exploration of the fundamental reactivity of this compound, offering field-proven insights for researchers in organic synthesis and drug development.

Physicochemical and Spectroscopic Profile

A precise understanding of a compound's physical and spectroscopic properties is a prerequisite for any experimental work. This data is essential for reaction monitoring, purification, and final product characterization.

| Property | Value | Source |

| CAS Number | 1489-74-3 | [1] |

| Molecular Formula | C₈H₁₂O₂ | [1] |

| Molecular Weight | 140.18 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 74–79°C (under reduced pressure) | [2] |

| Key FTIR Peaks (KBr) | Strong C=O stretch approx. 1700-1720 cm⁻¹ | [1] |

Core Reactivity and Mechanistic Pathways

The reactivity of this compound is dominated by the interplay between its two carbonyl groups and the conformational dynamics of the eight-membered ring. The primary modes of reactivity can be categorized into enolate-mediated condensations, carbonyl group transformations (reduction and oxidation), and rearrangements.

Synthesis of this compound

The most common and practical synthesis of this compound starts from the inexpensive and commercially available cis,cis-1,5-cyclooctadiene. The process involves a two-step hydroboration-oxidation sequence.

-

Causality of Experimental Choice: Hydroboration with borane-THF complex (BH₃-THF) is chosen for its anti-Markovnikov addition of the B-H bond across the double bonds, ensuring that the hydroxyl groups are placed at the desired 1 and 5 positions upon oxidation. Subsequent oxidation with an alkaline hydrogen peroxide solution is a standard, high-yielding method to replace the boron-carbon bonds with hydroxyl groups to form 1,5-cyclooctanediol. A final oxidation step using an oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation converts the diol to the target diketone.

Caption: Workflow for the synthesis of this compound.

Another documented, albeit less common, route involves the ozonolysis of specific bicyclic alkenes, which cleaves the double bond to reveal the two carbonyl groups of the dione.[3]

Transannular Aldol Condensation: A Gateway to Bicyclic Systems

The most significant reaction of this compound is its propensity to undergo an intramolecular (transannular) aldol reaction. Due to the ring's flexibility, one carbonyl's α-proton can be abstracted by a base to form an enolate, which can then attack the other carbonyl group across the ring.

-

Mechanistic Insight: The reaction is typically initiated by a base (e.g., NaOH, KOH). The choice of base and solvent can influence the reaction rate and yield. The initial aldol addition product is a bicyclic β-hydroxy ketone. Under heating or stronger basic conditions, this intermediate readily undergoes dehydration (elimination of water) to yield a conjugated enone, specifically a bicyclo[3.3.0]octenone derivative. This reaction is a powerful method for constructing the five-five fused ring system.[4][5]

Caption: Mechanism of the base-catalyzed transannular aldol condensation.

Reduction to 1,5-Cyclooctanediols

The ketone functionalities of this compound can be readily reduced to the corresponding secondary alcohols, yielding 1,5-cyclooctanediol.[6]

-

Reagent Selection and Stereochemistry: Standard reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective. The choice of reagent depends on the presence of other functional groups in the molecule; NaBH₄ is a milder and more selective reagent. The reduction can lead to a mixture of diastereomers (cis and trans diols), and the stereochemical outcome can sometimes be influenced by the choice of reagent and reaction conditions.

Oxidative Rearrangement: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a classic reaction of ketones that converts them into esters. When applied to a cyclic diketone like this compound, this reaction can produce a dilactone.

-

Mechanism and Rationale: The reaction is performed with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism involves the nucleophilic attack of the peroxy acid on the protonated carbonyl group, followed by the migratory insertion of an adjacent carbon into the peroxide bond. This rearrangement results in the expansion of the ring by one oxygen atom, converting the ketone into a lactone (a cyclic ester). For this compound, this process can occur at both carbonyl sites to yield a bicyclic dilactone.

Sources

An Integrated Approach to the Conformational Analysis of 1,5-Cyclooctanedione: A Technical Guide for Drug Development Professionals

Abstract

Medium-sized carbocycles, such as the eight-membered ring system of 1,5-cyclooctanedione, present a unique and complex conformational landscape that is critical to their chemical reactivity and potential as scaffolds in medicinal chemistry. Unlike smaller, more rigid rings or larger, more flexible systems, the conformational preferences of this compound are governed by a delicate balance of transannular strain, torsional strain, and angle strain. This guide provides an in-depth technical exploration of the conformational analysis of this compound, synthesizing data from X-ray crystallography, dynamic Nuclear Magnetic Resonance (NMR) spectroscopy, and computational chemistry. We will delve into the causality behind experimental choices, present detailed protocols for key analytical techniques, and offer field-proven insights into interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile molecular framework.

Introduction: The Challenge of the Medium-Sized Ring

Cyclooctane derivatives are pivotal intermediates in organic synthesis and serve as foundational structures for complex natural products and pharmaceutical agents. The 1,5-dione substitution pattern, in particular, offers rich chemical handles for further functionalization. However, the molecule's utility is intrinsically linked to its three-dimensional structure. The eight-membered ring of this compound exists not as a single static shape but as a dynamic equilibrium of multiple, low-energy conformations.[1] Understanding the geometry of these conformers, their relative populations, and the energy barriers to their interconversion is paramount for predicting reactivity, designing stereoselective reactions, and modeling interactions with biological targets.

This guide moves beyond a simple cataloging of shapes to provide a holistic analysis, demonstrating how a multi-pronged approach combining solid-state analysis, solution-phase dynamics, and in-silico modeling provides a robust and self-validating picture of the molecule's behavior.

The Conformational Landscape: Boat-Chairs, Twist-Boats, and Their Interplay

The potential energy surface of this compound is dominated by several key conformations. The primary challenge in analyzing this landscape is that multiple conformers are often close in energy, leading to a dynamic equilibrium in solution.

-

The Boat-Chair (BC) Conformation: This is the most stable conformer for this compound. Single-crystal X-ray analysis has unequivocally shown that the molecule adopts a boat-chair conformation in the solid state. This structure effectively minimizes transannular hydrogen-hydrogen repulsions, a major destabilizing factor in medium-sized rings.

-

The Twist-Boat (TB) Conformation: While higher in energy, the twist-boat form is a crucial intermediate in the interconversion pathways of cyclooctane systems.

-

Other High-Energy Intermediates: Conformations such as the chair-chair (CC) and boat-boat (BB) are significantly higher in energy and typically represent transition states or very minor contributors to the overall equilibrium.

The interconversion between these forms is not a simple ring flip as seen in cyclohexane but a more complex process known as pseudorotation. A seminal study by Still and Galynker provided the foundational quantitative insights into this landscape using a combination of dynamic NMR and force-field calculations.[2][3]

Caption: Energy relationship between key conformers of this compound.

Quantitative Conformational Energies

The relative energies of the principal conformers, as determined by empirical force-field calculations, are crucial for understanding the equilibrium distribution. These calculations provide a theoretical framework that can be validated and refined by experimental data.[4][5]

| Conformer | Calculated Relative Energy (kcal/mol) | Key Structural Features |

| Boat-Chair (BC) | 0.0 | Global minimum, minimizes transannular strain. |

| Chair-Chair (CC) | +1.6 | C2 symmetry, significant torsional strain. |

| Twist-Boat (TB) | +2.2 | Flexible form, intermediate in pseudorotation. |

| Boat-Boat (BB) | +3.7 | C2v symmetry, significant flagpole interactions. |

Data adapted from the foundational force-field calculations on cyclooctane systems.

Experimental Methodologies: From Static Crystal to Dynamic Solution

A comprehensive analysis requires probing the molecule's structure in both its static (solid) and dynamic (solution) states.

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[1] Its primary role in this context is to identify the global minimum energy conformation, which serves as a vital benchmark for validating computational models. For this compound, the crystal structure confirms the boat-chair (BC) as the preferred conformation.

Caption: Generalized workflow for single-crystal X-ray diffraction analysis.

Protocol 1: Single-Crystal X-ray Diffraction

-

Crystallization: Dissolve purified this compound in a suitable solvent (e.g., diethyl ether, hexane). Allow for slow evaporation at room temperature or controlled cooling to promote the growth of single crystals of sufficient quality. The choice of solvent is critical; it must not be incorporated into the crystal lattice and should allow for slow, ordered growth.

-

Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head using a cryo-loop and cryo-protectant oil.

-

Data Collection: Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on an X-ray diffractometer. The low temperature is essential to minimize thermal vibrations, leading to a higher-resolution structure.

-

Data Processing: Irradiate the crystal with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected. These images are then integrated and scaled to produce a final dataset of reflection intensities.

-

Structure Solution and Refinement: The phase problem is solved using direct methods to generate an initial electron density map. This map is used to build an initial model of the molecule, which is then refined against the experimental data to yield the final, high-resolution crystal structure.

Dynamic NMR Spectroscopy: Probing Solution-State Behavior

While X-ray crystallography provides a static picture, Dynamic NMR (DNMR) spectroscopy is the premier technique for studying the kinetics of conformational exchange in solution.[6] By recording spectra at different temperatures, one can observe the transition from a fast-exchange regime (time-averaged signals) to a slow-exchange regime (signals for individual conformers), allowing for the determination of the activation energy (ΔG‡) for interconversion.

For this compound, the ¹H NMR spectrum at room temperature shows broad, averaged signals. As the temperature is lowered, these signals decoalesce and sharpen into a more complex pattern representative of the single, locked-out boat-chair conformation. The coalescence temperature is directly related to the rate of exchange and thus the energy barrier. This barrier for the BC → [TBC]‡ → BC' process has been determined to be approximately 7.8 kcal/mol.[2][3]

Caption: Logical flow of a Dynamic NMR (DNMR) experiment for conformational analysis.

Protocol 2: Variable-Temperature (VT) ¹H NMR Spectroscopy

-

Sample Preparation: Prepare a solution of this compound (approx. 10-20 mg) in a low-freezing deuterated solvent (e.g., deuterated chloroform, CDCl₃, or a mixture like CHF₂Cl/CHFCl₂ for very low temperatures). The choice of solvent is critical; it must remain liquid at the lowest temperature required and should not interact strongly with the solute, which could alter the conformational equilibrium.

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 25 °C) to serve as a baseline.

-

Temperature Variation: Gradually lower the temperature of the NMR probe in increments (e.g., 10-20 °C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.

-

Identify Coalescence: Observe the spectral changes, particularly the broadening and subsequent splitting (decoalescence) of key proton signals. Note the temperature (Tc) at which distinct signals merge into a single broad peak.

-

Low-Temperature Spectrum: Continue cooling until the exchange is "frozen" on the NMR timescale, resulting in a sharp, well-resolved spectrum of the major conformer.

-

Data Analysis: Use the Eyring equation and line-shape analysis software to simulate the spectra around the coalescence temperature. This analysis yields the rate constant (k) for the conformational exchange, from which the free energy of activation (ΔG‡) can be calculated.

Computational Chemistry: Mapping the Potential Energy Surface

Computational methods are indispensable for a complete conformational analysis.[7] They allow for the exploration of the entire potential energy surface, including high-energy transition states that are inaccessible to experiment. Molecular mechanics (force-field) calculations are excellent for rapidly searching conformational space and identifying low-energy candidates, while higher-level quantum mechanics methods like Density Functional Theory (DFT) provide more accurate relative energies.[8]

Protocol 3: Computational Conformational Search and Energy Calculation

-

Initial Search (Molecular Mechanics):

-

Construct the 3D structure of this compound in a molecular modeling program.

-

Perform a systematic or stochastic conformational search using a robust force field (e.g., MMFF94, OPLS4). This step generates a large number of potential conformers.

-

Minimize the energy of all generated conformers and cluster them based on geometry to identify unique low-energy structures (BC, CC, TB, etc.).

-

-

Geometry Optimization (DFT):

-

Take the unique low-energy conformers identified by molecular mechanics as starting points.

-

Perform a full geometry optimization for each conformer using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d) or larger). The choice of functional and basis set is a trade-off between accuracy and computational cost; B3LYP/6-31G(d) represents a good standard for molecules of this size.

-

-

Frequency Calculation:

-

Perform a frequency calculation on each optimized geometry at the same level of theory. This confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).

-

-

Relative Energy Calculation:

-

Calculate the relative energies of the conformers by comparing their ZPVE-corrected electronic energies. This provides the final, accurate prediction of their relative stabilities.

-

A Practical Synthesis: Accessing the Scaffold

A reliable synthesis is crucial for enabling further research. This compound can be efficiently prepared from the inexpensive and readily available starting material, cis,cis-1,5-cyclooctadiene, via ozonolysis.[9][10]

Protocol 4: Synthesis of this compound via Ozonolysis

-

Setup: Equip a three-necked round-bottom flask with a gas inlet tube, a magnetic stirrer, and a gas outlet connected to a trap containing potassium iodide solution to quench excess ozone.

-

Dissolution: Dissolve cis,cis-1,5-cyclooctadiene (1 equiv.) in a suitable solvent, typically a mixture of dichloromethane and methanol, and cool the solution to -78 °C using a dry ice/acetone bath.

-

Ozonolysis: Bubble ozone-enriched oxygen through the cooled solution. The reaction progress can be monitored by the appearance of a persistent blue color, indicating the presence of unreacted ozone, or by TLC analysis.

-

Quenching: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS) or triphenylphosphine, to the cold solution to work up the ozonide intermediate. This choice of reductive workup is key to obtaining the dione rather than over-oxidized products.

-

Workup and Purification: Allow the reaction to warm to room temperature. Perform a standard aqueous workup, extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Conclusion and Outlook

The conformational analysis of this compound is a classic example of the synergy between experimental and theoretical chemistry. X-ray crystallography provides the solid-state ground truth, identifying the boat-chair as the global energy minimum. Dynamic NMR spectroscopy reveals the energetic landscape in solution, quantifying the barrier to the pseudorotation process that interconverts conformers. Finally, computational chemistry provides a complete map of the potential energy surface, validating experimental findings and characterizing transient intermediates.

For the drug development professional, this integrated understanding is not merely academic. It informs the design of conformationally constrained analogs, predicts the stereochemical outcome of reactions, and provides the accurate 3D structural inputs necessary for reliable molecular docking and in-silico screening. A thorough, multi-faceted conformational analysis is a foundational and indispensable step in leveraging the full potential of scaffolds like this compound in the pursuit of novel therapeutics.

References

-

Still, W. C.; Galynker, I. Stereospecific synthesis of the C30-C43 segment of palytoxin by macrocyclically controlled remote asymmetric induction. Journal of the American Chemical Society1982 , 104 (6), 1774–1776. [Link]

-

Papavasileiou, K. D., et al. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory. Journal of Chemical Information and Modeling2022 . [Link]

-

Congreve, M. S., et al. Ascidiatrienolide A is a 10-Membered Lactone. Journal of the American Chemical Society1993 , 115 (13), 5815–5816. [Link]

-

Mohamadi, F., et al. MacroModel—an integrated software system for modeling organic and bioorganic molecules using molecular mechanics. Journal of Computational Chemistry1990 , 11 (4), 440-467. [Link]

-

Dittrich, B., et al. Collaborative assessment of molecular geometries and energies from the Open Force Field. ChemRxiv2023 . [Link]

-

Wiberg, K. B.; Murcko, M. A. An improved force field for molecular mechanics calculations of the structures and energies of hydrocarbons. Journal of Computational Chemistry1991 , 12 (9), 1187-1199. [Link]

-

Lifson, S.; Warshel, A. Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n‐Alkane Molecules. The Journal of Chemical Physics1968 , 49 (11), 5116-5129. [Link]

-

Al-Laham, M. A., et al. Preparation of polyenes from Selective Mono-Ozonolysis of a Cyclic 1,5,9-Cyclododecatrien. ResearchGate2015 . [Link]

-

Reich, H. J. No-D NMR study of the pathway for n-BuLi "oxidation" of 1,5-cyclooctadiene to dilithium cyclooctatetraene dianion [Li2COT2-]. Organic Letters2005 , 7 (3), 435-438. [Link]

-

Griesbaum, K., et al. Ozonolysis of 1,4-Cyclohexadienes in the Presence of Methanol and Acid. Mechanism and Intermediates in the Conversion of 1,4-Cyclohexadiene Derivatives to β-Keto Esters. The Journal of Organic Chemistry1995 , 60 (5), 1254–1263. [Link]

-

Balasubramanian, S. Molecular Thermodynamics Using Nuclear Magnetic Resonance (NMR) Spectroscopy. Applied Sciences2021 , 11 (16), 7274. [Link]

-

Giordano, A. N.; Lear, B. J. Comparing the Energetic and Dynamic Contributions of Solvent to Very Low Barrier Isomerization Using Dynamic Steady-State Vibrational Spectroscopy. The Journal of Physical Chemistry A2015 , 119 (15), 3545–3555. [Link]

-

Anet, F. A. L.; Anet, R. Dynamic nuclear magnetic resonance spectroscopy. Determination of Organic Structures by Physical Methods1971 , 543-617. [Link]

-

Hancock, R. D. Empirical force-field calculations of strain-energy contributions to the thermodynamics of complex formation. Part 1. The difference in stability between complexes containing five- and six-membered chelate rings. Journal of the Chemical Society, Dalton Transactions1976 , (23), 2505-2512. [Link]

-

Wiley-VCH. This compound Spectra. SpectraBase2023 . [Link]

-

Evangelisti, F., et al. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. The Journal of Physical Chemistry A2022 , 126 (33), 5644–5651. [Link]

-

Mikle, R., et al. Conformational Analysis of Cyclopropyl Methyl Ketone. UW-La Crosse Journal of Undergraduate Research2002 , V. [Link]

Sources

- 1. Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. [PDF] Consistent Force Field for Calculations of Conformations, Vibrational Spectra, and Enthalpies of Cycloalkane and n‐Alkane Molecules | Semantic Scholar [semanticscholar.org]

- 5. Comparing the energetic and dynamic contributions of solvent to very low barrier isomerization using dynamic steady-state vibrational spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Isomeric World of Cyclooctanediones: A Comprehensive Technical Guide for Researchers

In the intricate landscape of organic synthesis and drug development, the cyclooctanedione isomers represent a fascinating and versatile class of molecules. Their eight-membered carbocyclic framework, adorned with two carbonyl functionalities, gives rise to a rich tapestry of reactivity and conformational complexity. This in-depth technical guide provides a comprehensive exploration of the four primary positional isomers of cyclooctanedione: 1,2-, 1,3-, 1,4-, and 1,5-cyclooctanedione. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, spectroscopic characterization, and characteristic reactivity of these isomers, offering both foundational knowledge and practical, field-proven insights.

The Structural Diversity of Cyclooctanediones: An Overview

The positional arrangement of the two ketone groups on the cyclooctane ring profoundly influences the chemical and physical properties of each isomer. This guide will systematically examine each isomer, highlighting the unique synthetic challenges and opportunities they present.

Synthesis of Cyclooctanedione Isomers: Navigating the Synthetic Maze

The preparation of cyclooctanedione isomers often requires multi-step synthetic sequences, with the choice of starting material and reaction pathway being critical for achieving good yields and purity.

1,2-Cyclooctanedione

The synthesis of α-diketones like 1,2-cyclooctanedione can be challenging due to the propensity for side reactions. A common and effective strategy involves the oxidation of the corresponding α-diol, 1,2-cyclooctanediol.

Materials:

-

cis-1,2-Cyclooctanediol

-

Pyridinium chlorochromate (PCC) or Swern oxidation reagents (oxalyl chloride, DMSO, triethylamine)

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology (using PCC):

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM), add a solution of cis-1,2-cyclooctanediol (1 equivalent) in DCM dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 1,2-cyclooctanedione.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure diketone.

Causality Behind Experimental Choices: The use of milder oxidizing agents like PCC or Swern oxidation conditions is crucial to prevent over-oxidation or cleavage of the C-C bond between the carbonyl groups, a common issue with stronger oxidants. Anhydrous conditions are necessary to prevent the formation of diol hydrates which can complicate the reaction.

1,3-Cyclooctanedione

A robust and scalable synthesis of 1,3-cyclooctanedione has been developed starting from the readily available cyclooctanone. This multi-step process involves the formation of an enone intermediate followed by a Wacker-Tsuji oxidation.

This synthesis proceeds in five steps from cyclooctanone with an overall yield of approximately 29%.

Step 1: α-Bromination of Cyclooctanone

-

Cyclooctanone is treated with bromine in ethanolic hydrochloric acid to yield 2-bromocyclooctanone.

Step 2: Ketal Protection

-

The ketone functionality of 2-bromocyclooctanone is protected as a ketal, for example, by reacting with ethylene glycol under Dean-Stark conditions.

Step 3: Dehydrobromination

-

The bromo ketal undergoes dehydrobromination using a strong base like 1,8-diazabicycloundec-7-ene (DBU) at elevated temperatures to form the corresponding enol ether.

Step 4: Deprotection

-

The ketal is deprotected using an acid catalyst in acetone/water to yield cyclooct-2-en-1-one.

Step 5: Wacker-Tsuji Oxidation

-

The final step involves the oxidation of the enone to the 1,3-dione using a palladium catalyst, such as Na₂PdCl₄, and an oxidant like tert-butyl hydroperoxide in an acetic acid/water mixture.

Trustworthiness of the Protocol: This method has been demonstrated to be effective for producing multi-gram quantities of 1,3-cyclooctanedione, making it a reliable procedure for researchers requiring this key intermediate.

1,4-Cyclooctanedione

The synthesis of 1,4-cyclooctanedione can be achieved through the oxidation of 1,4-cyclooctanediol. An alternative route involves the ketonization of 1,5-cyclooctadiene.

Materials:

-

1,4-Cyclooctanediol

-

Jones reagent (chromium trioxide in sulfuric acid and water) or other suitable oxidizing agent

-

Acetone

-

Diethyl ether

-

Sodium bicarbonate solution (saturated)

-

Magnesium sulfate (anhydrous)

Step-by-Step Methodology (using Jones Oxidation):

-